Naphthalene-1,7-disulfonic Acid

Description

Historical Development and Significance in Organic Synthesis

The study of naphthalenesulfonic acids dates back to the 19th century, closely linked to the burgeoning synthetic dye industry. The sulfonation of naphthalene (B1677914), the parent hydrocarbon, is the primary method for producing these compounds. The synthesis of naphthalenedisulfonic acids typically involves reacting naphthalene with a sulfonating agent like sulfuric acid or oleum. google.comwikipedia.org The position of the sulfonic acid groups is highly dependent on reaction conditions such as temperature. For instance, sulfonation at lower temperatures (around 80°C) favors the formation of 1-naphthalenesulfonic acid, while higher temperatures (160°C or more) yield the 2-isomer. google.com

Achieving a high yield of a specific isomer like Naphthalene-1,7-disulfonic acid is a complex challenge, as sulfonation processes often result in a mixture of isomers. google.com A patented process, for example, describes a disulfonation reaction that yields a mixture including 13.2% of 1,7-naphthalenedisulfonic acid alongside other isomers like the 1,6-, 2,6-, and 2,7- isomers. google.com Consequently, much of the historical and ongoing research has focused on developing efficient separation and purification techniques to isolate the desired isomers from these complex reaction mixtures. google.com

The significance of this compound lies primarily in its role as a key intermediate. Naphthalenedisulfonic acids, in general, are valuable precursors in the manufacture of dyes, pigments, and even pharmaceuticals. google.combiosynth.com Derivatives such as 4-amino-5-hydroxythis compound, commonly known as "H-acid," are highly versatile building blocks in the synthesis of azo dyes. cymitquimica.com The ability to introduce various functional groups onto the naphthalene ring, often guided by the directing effects of the existing sulfonate groups, makes these compounds indispensable in synthetic organic chemistry.

Fundamental Chemical Reactivity Profile and Structural Characteristics

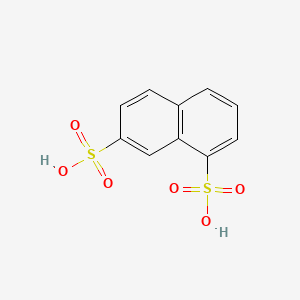

The chemical identity of this compound is defined by its molecular structure, which consists of a naphthalene bicyclic aromatic system substituted with two sulfonic acid (-SO₃H) groups at the C1 and C7 positions. nih.gov This specific arrangement of functional groups imparts distinct physical and chemical properties to the molecule.

Key Structural and Chemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5724-16-3 | nih.gov |

| Molecular Formula | C₁₀H₈O₆S₂ | nih.gov |

| Molecular Weight | 288.3 g/mol | nih.gov |

| Appearance | Typically a solid at room temperature | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

The presence of the two sulfonic acid groups makes this compound a strong acid that is readily soluble in water. cymitquimica.comnih.gov These groups are typically ionized in aqueous solutions, influencing the molecule's reactivity. nih.gov

The fundamental reactivity of this compound is characterized by:

Electrophilic Aromatic Substitution: The naphthalene ring can undergo further substitution reactions. The positions of these substitutions are influenced by the directing effects of the existing sulfonic acid groups. Nitration, for instance, can yield nitrodisulfonic acids, which are precursors to valuable amino derivatives. wikipedia.org

Reactions of the Sulfonic Acid Groups: The sulfonic acid groups themselves can be replaced. For example, fusion with sodium hydroxide (B78521) can lead to the formation of hydroxynaphthalene derivatives. wikipedia.orgwikipedia.org They can also be converted into sulfonyl chlorides, which are important reactive intermediates. orgsyn.orgchemicalbook.com

Complex Formation: The presence of the charged sulfonate groups allows for the potential to form complexes with metal ions. ontosight.ai

Overview of Scholarly Investigations and Emerging Research Paradigms

Academic research on this compound and its isomers is multifaceted, spanning from fundamental synthesis to advanced applications.

Established Areas of Investigation:

Synthesis and Isomer Separation: A significant body of research is dedicated to optimizing the synthesis of naphthalenedisulfonic acids and developing effective methods for separating the resulting isomers. google.com Techniques such as high-performance liquid chromatography (HPLC) are crucial for the analysis and purification of these compounds. nih.govresearchgate.net

Dye Chemistry: The most prominent application is in the synthesis of azo dyes. Derivatives like 4-amino-5-hydroxythis compound (H-acid) and other amino- and hydroxy-substituted naphthalenesulfonic acids are extensively studied as dye intermediates. cymitquimica.comindustrialchemicals.gov.augoogle.comopen.ac.uk

Environmental Science: The environmental fate of naphthalenesulfonic acids is an area of concern and study. Research includes investigating their biodegradability by microorganisms and developing analytical methods to detect their presence in environmental samples like seawater and industrial wastewater. ontosight.ainih.govresearchgate.net

Emerging Research Paradigms:

Fluorescent Probes: Naphthalenesulfonic acid derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are known for their environmentally sensitive fluorescence. nih.gov They are investigated as fluorescent probes to study the hydrophobic pockets of proteins and other biological systems. nih.govacs.org

Materials Science: The unique chemical structures of these compounds make them interesting candidates for the development of new materials, such as novel polymers or coatings. ontosight.ai

Biomedical and Pharmaceutical Research: There is growing interest in naphthalene-based compounds for their potential biological activities. ekb.eg Researchers are synthesizing and evaluating new naphthalene derivatives, including those derived from sulfonic acids, for applications as antimicrobial or anticancer agents. ekb.egnih.gov The disodium (B8443419) salt of 1,5-naphthalenedisulfonate is sometimes used to form salts of drug compounds. wikipedia.org

The continuous exploration of this compound and its related compounds promises new discoveries and applications, reinforcing its importance in modern chemical and biological sciences.

Properties

IUPAC Name |

naphthalene-1,7-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-4-7-2-1-3-10(9(7)6-8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFMZOAPNQAXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276020 | |

| Record name | 1,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-16-3 | |

| Record name | 1,7-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Naphthalenedisulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Sulfonation Processes for Naphthalene (B1677914) Derivatives

The introduction of sulfonic acid groups onto the naphthalene ring is a fundamental process in the production of naphthalenesulfonic acids. This electrophilic aromatic substitution reaction is influenced by various factors that dictate the position and number of sulfonic acid groups attached to the naphthalene nucleus.

Direct Sulfonation Mechanisms and Isomer Distribution

The direct sulfonation of naphthalene is a reversible reaction that can yield a mixture of isomers. stackexchange.com The distribution of these isomers is highly dependent on the reaction conditions, particularly temperature.

At lower temperatures, around 80°C, the sulfonation of naphthalene primarily yields naphthalene-1-sulfonic acid. This is considered the kinetically controlled product because the alpha position of naphthalene is more reactive and the transition state leading to the 1-isomer is lower in energy. stackexchange.comgoogle.com

Conversely, at higher temperatures, typically 160°C or above, the thermodynamically more stable naphthalene-2-sulfonic acid is the predominant product. stackexchange.comgoogle.comwikipedia.org This is because the initial sulfonation product, naphthalene-1-sulfonic acid, can undergo desulfonation and rearrangement to the more stable 2-isomer at elevated temperatures. The 2-isomer is sterically less hindered than the 1-isomer, where there is an unfavorable interaction between the sulfonic acid group and the hydrogen atom at the 8-position. stackexchange.com The reversibility of the sulfonation reaction allows for the eventual formation of the most stable isomer under equilibrium conditions. stackexchange.com

The choice of sulfonating agent, such as sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide, also plays a crucial role in the reaction outcome. google.comshokubai.org Excess sulfonating agent is often used to ensure complete disulfonation. google.com

The disulfonation of naphthalene leads to a variety of isomers, including 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acids. google.com The specific isomer formed is influenced by the reaction conditions. For instance, the sulfonation of naphthalene-1-sulfonic acid can yield 1,5-, 1,6-, and 1,7-disulfonic acids. sioc-journal.cn

Interactive Table: Isomer Distribution in Naphthalene Sulfonation

| Reaction Condition | Predominant Product | Rationale |

| Low Temperature (e.g., 80°C) | Naphthalene-1-sulfonic acid | Kinetic Control |

| High Temperature (e.g., 160°C) | Naphthalene-2-sulfonic acid | Thermodynamic Control |

Selective Disulfonation Strategies for Naphthalene-1,7-disulfonic Acid

Achieving selective synthesis of a specific naphthalenedisulfonic acid, such as this compound, from a mixture of isomers is a key industrial challenge. Separation can be accomplished by carefully controlling the reaction conditions and subsequent workup procedures. google.com

One patented method for preparing 2,7-naphthalenedisulfonic acid involves a two-step process. First, naphthalene is reacted with concentrated sulfuric acid at 80-95°C. The resulting intermediate product is then further reacted with concentrated sulfuric acid at a higher temperature (135-145°C) under negative pressure. After cooling, water is added to adjust the acidity, causing the desired 2,7-naphthalenedisulfonic acid to precipitate and be collected by filtration. google.com

Another approach to separate isomers involves adjusting the sulfuric acid concentration of the reaction mixture after disulfonation. By diluting the mixture with water to a specific sulfuric acid concentration (e.g., 35-90% by weight) and controlling the temperature (e.g., 0-80°C), it is possible to selectively precipitate a particular isomer, such as 1,6-naphthalenedisulfonic acid or 2,7-naphthalenedisulfonic acid, in high purity. google.com For example, after a disulfonation reaction at 170°C, adjusting the sulfuric acid concentration to 35-60% and maintaining a temperature of 0-50°C can lead to the precipitation of 2,7-naphthalenedisulfonic acid. google.com

Preparation Routes Involving Functionalized Naphthalene Precursors

In addition to direct sulfonation of naphthalene, this compound and its derivatives can be synthesized from already functionalized naphthalene compounds.

Synthesis from Advanced Naphthalene Intermediates

The synthesis of specific naphthalenedisulfonic acid isomers can be achieved by starting with naphthalene precursors that already contain other functional groups. For instance, the sulfonation of deactivated naphthalene derivatives, those containing electron-withdrawing groups, has been studied. The monosulfonation of naphthalene-1-sulfonic acid with sulfur trioxide in dichloromethane (B109758) can yield a mixture of 1,5-, 1,6-, and 1,7-disulfonic acids. sioc-journal.cn

A method for preparing 2-amino-5-naphthol-1,7-disulfonic acid starts with 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid). patsnap.com This compound is treated with manganese dioxide and sodium pyrosulfite in an alkaline solution to induce a sulfonation reaction, yielding the desired product with high purity. patsnap.com

Industrial Synthesis Considerations for Related Disulfonic Acids (e.g., K-acid)

The industrial production of important dye intermediates like K-acid (2-amino-8-naphthol-3,6-disulfonic acid) provides insights into the optimization of sulfonation processes. The synthesis of K-acid often involves multiple steps, including sulfonation, nitration, reduction, and hydrolysis, starting from naphthalene derivatives.

In the industrial synthesis of compounds like K-acid, careful selection and stoichiometry of reagents are critical for maximizing yield and purity while minimizing waste. For example, a patented method for producing K-acid involves a multi-step process starting from 2-naphthol. google.com This process includes a one-level sulfonation, followed by amination and then a second sulfonation (two grades of sulfonation reactions). google.com The optimization of sulfuric acid concentration (e.g., 92-98%) and the use of specific reagents like potassium chloride and ammonium (B1175870) salts are crucial for the efficiency of the reaction. google.com Such strategies aim to improve the utilization of sulfuric acid and reduce the production of waste sulfuric acid. google.com

Process Control Parameters for Scalability and Consistency

The industrial production of this compound requires precise control over several key process parameters to ensure both the scalability of the synthesis and the consistency of the final product. The primary method for its synthesis involves the disulfonation of naphthalene using a sulfonating agent, typically concentrated sulfuric acid or oleum. The isomer distribution of the resulting naphthalenedisulfonic acids is highly sensitive to the reaction conditions.

Key parameters that are meticulously controlled during the manufacturing process include reaction temperature, reaction time, and the molar ratio of reactants. The sulfonation of naphthalene is a stepwise process, and the position of the sulfonic acid groups on the naphthalene ring is influenced by whether the reaction is under kinetic or thermodynamic control. stackexchange.comvaia.com

In a typical industrial process, naphthalene is reacted with concentrated sulfuric acid in a multi-stage process. An initial monosulfonation is often carried out at a lower temperature, followed by a second sulfonation at a higher temperature to favor the formation of the thermodynamically more stable beta-substituted isomers, such as the 1,7-isomer. google.com

A representative, though not exclusive, set of process parameters for the synthesis of 2,7-naphthalenedisulfonic acid (an isomer often produced alongside the 1,7-isomer) is detailed in the following table. These parameters are indicative of the level of control required for scalable and consistent production.

Table 1: Indicative Process Control Parameters for Naphthalene Disulfonation

| Parameter | Stage 1 (Monosulfonation) | Stage 2 (Disulfonation) | Notes |

| Temperature | 80-95 °C | 135-145 °C | Higher temperatures in the second stage favor the formation of the 2,7- and 1,7-isomers. Current time information in Bangalore, IN. |

| Pressure | Atmospheric (with inert gas) | Negative pressure (10-100 Pa) | Negative pressure in the second stage can help in removing water, driving the reaction to completion. Current time information in Bangalore, IN. |

| Reaction Time | 150-180 minutes | 1-10 hours | Longer reaction times at higher temperatures allow for the isomerization to the thermodynamically favored products. Current time information in Bangalore, IN. |

| Reactant Ratio (Naphthalene:H₂SO₄) | 1 : 1.15-3 (molar) | Intermediate from Stage 1 : 2-2.5 (molar) | An excess of sulfuric acid is used to ensure complete disulfonation. Current time information in Bangalore, IN. |

| H₂SO₄ Concentration | >90% | >90% | High concentration of the sulfonating agent is crucial for the reaction to proceed efficiently. Current time information in Bangalore, IN. |

Consistency in the final product is achieved by stringent in-process monitoring and control of these parameters. Any deviation can lead to a shift in the isomer distribution, affecting the purity and properties of the desired this compound.

Chemical Transformations and Derivatization of this compound and Analogs

This compound and its derivatives are versatile intermediates in the synthesis of a wide range of organic compounds, particularly dyes and pigments. The sulfonic acid groups, as well as other functional groups that can be introduced onto the naphthalene ring, allow for a variety of chemical transformations.

Oxidation Reactions (e.g., Conversion of Hydroxyl to Quinones)

Hydroxylated derivatives of naphthalenedisulfonic acids can undergo oxidation to form naphthoquinones, a class of compounds with significant biological and industrial applications. hilarispublisher.comnih.gov The oxidation of a dihydroxynaphthalene derivative, for instance, can be achieved using various oxidizing agents. While direct oxidation of a hydroxyl derivative of this compound to a quinone is not widely documented in readily available literature, the general principle of oxidizing hydroquinones and catechols to their corresponding quinones is a well-established chemical transformation. nih.govnih.gov This can be carried out using enzymes or chemical oxidants. nih.gov For example, the oxidation of hydroquinone (B1673460) to p-benzoquinone is a classic example of this type of reaction. A similar transformation would be expected for a dihydroxythis compound.

Reduction Reactions (e.g., Conversion of Amino Groups)

Aminonaphthalenesulfonic acids, which are important dye intermediates, are commonly prepared through the reduction of the corresponding nitronaphthalenesulfonic acids. wikipedia.org For an analog of this compound, a nitro group can be introduced onto the naphthalene ring via nitration. Subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents, such as iron filings in an acidic medium or catalytic hydrogenation. This transformation is a fundamental step in the synthesis of many azo dyes, where the resulting aminonaphthalenedisulfonic acid serves as a diazo component or a coupling component.

Substitution Reactions Involving Sulfonic Acid Moieties

The sulfonic acid groups of this compound can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although often under harsh conditions. A classic example of such a reaction is the fusion with sodium hydroxide (B78521) at high temperatures. This process, known as alkali fusion, results in the substitution of a sulfonic acid group with a hydroxyl group, leading to the formation of a hydroxynaphthalenesulfonic acid. wikipedia.org This reaction is a key step in the production of many naphthol-based dyes and intermediates. The specific conditions, such as temperature and the concentration of the alkali, can influence which of the two sulfonic acid groups is preferentially replaced.

Formation of Acetylated Derivatives and Their Reactivity Implications

Amino derivatives of this compound can be readily acetylated to form N-acetylated compounds. This is typically achieved by reacting the aminonaphthalenedisulfonic acid with acetic anhydride (B1165640) or acetyl chloride. google.com The acetylation of the amino group has significant implications for the reactivity of the compound. It serves as a protective group, preventing unwanted side reactions of the amino group during subsequent chemical transformations. For instance, in the synthesis of some azo dyes, the amino group is acetylated before a nitration step to direct the incoming nitro group to a different position on the naphthalene ring. The acetyl group can later be removed by hydrolysis if required. The acetylated aminonaphthol sulfonic acids are themselves valuable intermediates in the production of certain dyes. google.com

Green Chemistry Approaches in Naphthalene Disulfonic Acid Synthesis

Traditional methods for the synthesis of naphthalenedisulfonic acids often involve the use of large excesses of concentrated sulfuric acid or oleum, leading to the generation of significant amounts of acidic waste and potential environmental concerns. shokubai.org In recent years, there has been a growing interest in developing greener and more sustainable approaches to naphthalene sulfonation.

One promising area of research is the use of solid acid catalysts. researchgate.netresearchgate.net These catalysts, such as sulfonated carbons or zeolites, can replace liquid acids like sulfuric acid. researchgate.netresearchgate.net The advantages of using solid acid catalysts include easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity for the desired isomer, which reduces the formation of by-products.

Another green chemistry approach involves the use of alternative reaction media. Ionic liquids, for example, have been investigated as environmentally benign solvents for sulfonation reactions. nih.govsigmaaldrich.comscribd.com Their low vapor pressure reduces volatile organic compound (VOC) emissions, and they can be designed to facilitate product separation and catalyst recycling.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in Naphthalene-1,7-disulfonic acid. These methods probe the vibrational modes of molecular bonds, which are characteristic of specific functional groups.

The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to the sulfonic acid groups. The S=O asymmetric and symmetric stretching vibrations typically appear as strong, broad bands in the regions of 1340-1365 cm⁻¹ and 1150-1200 cm⁻¹, respectively. researchgate.net The S-O single bond stretch is generally observed in the 800-900 cm⁻¹ range. Another key feature is the broad absorption band associated with the O-H stretch of the sulfonic acid's hydroxyl group, which is often found in the 2800-3400 cm⁻¹ region, frequently overlapping with C-H stretching bands.

The aromatic naphthalene (B1677914) core gives rise to several characteristic signals. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). nasa.gov The aromatic C=C stretching vibrations within the fused rings produce a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region. astrochem.org Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, appear in the 700-900 cm⁻¹ range and can help confirm the 1,7-substitution pattern.

Raman spectroscopy provides complementary data. While the highly polar S=O and O-H bonds that are strong in the IR spectrum are often weaker in the Raman spectrum, the vibrations of the non-polar aromatic ring system (C=C stretching) typically produce strong Raman signals, aiding in the characterization of the naphthalene skeleton. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Sulfonic Acid O-H Stretch | 2800 - 3400 | FT-IR |

| Aromatic C=C Stretch | 1400 - 1650 | FT-IR, Raman (strong) |

| S=O Asymmetric Stretch | 1340 - 1365 | FT-IR (strong) |

| S=O Symmetric Stretch | 1150 - 1200 | FT-IR (strong) |

| S-O Stretch | 800 - 900 | FT-IR |

| C-H Out-of-Plane Bend | 700 - 900 | FT-IR |

| C-S Stretch | 680 - 720 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the most powerful tool for elucidating the precise molecular architecture of this compound, providing unambiguous information about the carbon skeleton and the position of each proton.

Due to the presence of the highly polar sulfonic acid groups, NMR analysis is typically performed in an aqueous medium such as Deuterium Oxide (D₂O). The electron-withdrawing nature of the sulfonic acid groups significantly influences the chemical shifts of the nearby aromatic protons and carbons, deshielding them and shifting their signals to a higher frequency (downfield).

Proton (¹H) NMR: The this compound molecule has six aromatic protons, each in a unique chemical environment. This results in six distinct signals in the ¹H NMR spectrum. The protons ortho and peri to the electron-withdrawing sulfonate groups (H-2, H-8, and H-6) are expected to be the most deshielded, appearing at the lowest field. The remaining protons (H-3, H-4, and H-5) would appear at a relatively higher field. The coupling between adjacent protons (J-coupling) results in characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) that are crucial for assigning the signals to specific protons.

Carbon-13 (¹³C) NMR: The molecule possesses ten carbon atoms, all of which are chemically non-equivalent, leading to ten distinct signals in the proton-decoupled ¹³C NMR spectrum. The two carbons directly attached to the sulfonate groups (C-1 and C-7) are significantly deshielded and appear at the lowest field. The other eight carbons of the naphthalene ring system resonate at chemical shifts typical for aromatic carbons, with their precise positions influenced by the substituent effects of the sulfonate groups.

Table 2: Predicted ¹H NMR Data for this compound in D₂O

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.0 - 8.2 | Doublet (d) |

| H-3 | 7.4 - 7.6 | Triplet / dd |

| H-4 | 7.8 - 8.0 | Doublet (d) |

| H-5 | 7.7 - 7.9 | Doublet (d) |

| H-6 | 8.1 - 8.3 | Doublet (d) |

| H-8 | 8.8 - 9.0 | Doublet (d) |

Table 3: Predicted ¹³C NMR Data for this compound in D₂O

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-2 | 125 - 130 |

| C-3 | 128 - 132 |

| C-4 | 124 - 128 |

| C-4a | 132 - 136 |

| C-5 | 123 - 127 |

| C-6 | 129 - 133 |

| C-7 | 142 - 147 |

| C-8 | 122 - 126 |

| C-8a | 130 - 134 |

While one-dimensional NMR provides essential data, unambiguous assignment of each signal requires two-dimensional (2D) NMR experiments.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. A COSY spectrum of this compound would display cross-peaks connecting coupled protons. For instance, a cross-peak would be expected between the signals for H-2 and H-3, and another between H-3 and H-4, establishing the connectivity of that portion of the ring. Similarly, correlations between H-5 and H-6, and between H-6 and H-8 (if coupling exists across the bay region, though likely weak) or other long-range couplings would help piece together the full proton assignment.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum is invaluable for assigning the carbon signals. Each C-H bond in the molecule will produce a cross-peak, linking the chemical shift of a specific proton (from the ¹H spectrum) to the chemical shift of its directly bonded carbon (from the ¹³C spectrum). For example, the signal assigned to H-5 in the ¹H spectrum would show a correlation to the C-5 signal in the ¹³C spectrum, providing a definitive assignment for that carbon. Carbons without attached protons (C-1, C-7, C-4a, and C-8a) will not show signals in an HSQC spectrum, which aids in their identification.

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. For this compound, the absorption of UV radiation is governed by the π → π* transitions within the aromatic naphthalene ring system, which acts as the chromophore. The spectrum typically shows multiple absorption bands characteristic of the naphthalene core, often with fine vibrational structure.

Tautomerism, such as keto-enol tautomerism, involves the migration of a proton and a shift in the location of a double bond. This phenomenon is generally not observed in this compound as it lacks the necessary functional groups (e.g., a hydroxyl group adjacent to an unsaturated system) to support such an equilibrium.

However, the UV-Vis spectrum of the compound can exhibit pH dependence due to the acid-base equilibrium of the two sulfonic acid groups. nih.gov Sulfonic acids are strongly acidic, with very low pKa values, meaning they are fully deprotonated (exist as sulfonate anions, -SO₃⁻) in most aqueous solutions, including neutral water. Significant changes in the UV-Vis spectrum would only be expected under extremely acidic conditions (pH < 0) where the sulfonate groups could become protonated. This protonation could slightly alter the electronic distribution within the naphthalene ring, potentially leading to minor shifts in the absorption maxima (λ_max) and/or changes in molar absorptivity. Therefore, while tautomerism is not a factor, a subtle pH-dependence related to the protonation state of the sulfonate groups is theoretically possible, though not typically observed under standard analytical conditions.

To ensure that UV-Vis spectral data for this compound is accurate, reliable, and comparable across different studies and laboratories, strict methodological standardization is essential. Key parameters that must be controlled and reported include:

Instrument Qualification: The spectrophotometer must be properly qualified, including installation qualification (IQ), operational qualification (OQ), and performance qualification (PQ). This involves regular calibration of wavelength accuracy (using certified reference materials like holmium oxide or didymium) and photometric accuracy (using neutral density filters or potassium dichromate solutions).

Solvent Selection: The solvent must be transparent in the wavelength range of interest and should not interact with the analyte. For this compound, high-purity water or buffered aqueous solutions are typically used. The specific solvent and its purity must always be reported.

pH Control: Given the potential for pH to influence the spectrum, measurements should be performed in well-defined, buffered solutions. The composition and pH of the buffer must be clearly stated.

Concentration: The concentration of the analyte solution must be known accurately and should be chosen to yield absorbance values within the instrument's linear range (typically 0.2 to 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.

Temperature: The temperature of the sample should be controlled and recorded, as temperature can affect both the solvent properties and the analyte's conformational equilibrium, potentially leading to spectral shifts.

Path Length: The path length of the cuvette (typically 1 cm) must be known and consistent.

Adherence to these standardized practices is critical for generating high-quality, reproducible UV-Vis data that can be confidently compared and utilized for quantitative analysis or structural characterization.

Solid-State Characterization by X-ray Diffraction

The precise three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound has not been extensively detailed in publicly accessible crystallographic databases. A thorough search of available scientific literature and structural databases did not yield specific single-crystal or powder X-ray diffraction (XRD) data for this particular isomer.

While X-ray diffraction is a fundamental technique for elucidating the solid-state structure of chemical compounds, providing definitive information on crystal system, space group, unit cell dimensions, and atomic coordinates, such detailed research findings for this compound are not presently available.

For context, related naphthalenedisulfonic acid isomers, such as Naphthalene-1,5-disulfonic acid, have been subjects of crystallographic studies. For instance, the crystal structure of bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate (B1223632) tetrahydrate has been determined, revealing a complex network of hydrogen-bonding interactions. iucr.org However, due to the different substitution pattern of the sulfonic acid groups on the naphthalene ring, these findings cannot be directly extrapolated to describe the crystal structure of this compound.

Table 1. Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide a wealth of information about a molecule's structure, stability, and reactivity. Although specific DFT studies on Naphthalene-1,7-disulfonic acid are scarce, the methodology has been widely applied to other naphthalene (B1677914) derivatives. For instance, studies on various substituted naphthalenes have successfully employed DFT to understand their electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For naphthalene and its derivatives, the HOMO-LUMO gap is influenced by the type and position of substituents. shokubai.org For example, the introduction of electron-withdrawing groups like sulfonic acid groups is expected to lower the energy of both HOMO and LUMO, with the extent of this effect depending on their positions on the naphthalene ring. A comparative study of naphthalenedisulfonic acid isomers would be necessary to determine the precise HOMO-LUMO gap of the 1,7-isomer.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Generic Naphthalene Derivative (Theoretical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

DFT calculations can also predict the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For this compound, the sulfonic acid groups would create regions of high positive potential, while the electron-rich naphthalene ring would exhibit areas of negative potential, guiding the reactivity of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution.

Theoretical Modeling of Catalytic and Photochemical Applications

Theoretical modeling can be instrumental in designing and understanding the catalytic and photochemical applications of molecules. While no specific theoretical studies on the catalytic or photochemical applications of this compound have been found, research on related compounds provides a framework for how such investigations could be approached.

For example, derivatives of naphthalenedisulfonic acids have been incorporated into metal-organic frameworks (MOFs) to create novel catalysts. wikipedia.org Theoretical modeling could be used to predict the binding of substrates to such a catalyst and to elucidate the reaction mechanism at an atomic level. Similarly, time-dependent DFT (TD-DFT) can be used to study the excited-state properties of molecules, which is essential for understanding and predicting their photochemical behavior, such as fluorescence or photosensitizing capabilities. wikipedia.org

Computational Studies on the Electrochemical Response of Naphthalene Diimides and Related Disulfonic Acids

The electrochemical behavior of a molecule, such as its reduction and oxidation potentials, can be predicted using computational methods. Studies on core-functionalized naphthalene diimides (NDIs) have demonstrated the utility of DFT in calculating reduction potentials and understanding their redox mechanisms. solubilityofthings.comresearchgate.net These studies show that the nature and position of substituents significantly impact the electrochemical properties.

For this compound, computational studies could predict its electrochemical response, which would be valuable for applications in areas such as organic electronics or redox flow batteries. The calculations would involve determining the energies of the neutral molecule and its reduced and oxidized states to estimate the relevant potentials.

Applications in Advanced Materials and Chemical Technologies

Role as Chemical Intermediates in Dye and Pigment Chemistry

Naphthalene-1,7-disulfonic acid is a foundational precursor for several key dye intermediates. google.com By undergoing further chemical transformations, such as amination and hydroxylation, it is converted into more complex molecules that serve as the coupling components in the synthesis of a wide range of colorants. One of the most significant derivatives is 4-Amino-5-hydroxythis compound, commonly known as K-acid, which is a crucial intermediate for producing azo dyes. The sulfonic acid groups enhance the water solubility of the resulting dyes, a vital property for their application in textile dyeing.

Synthesis of Azo Dyes and Reactive Dyes

The synthesis of azo dyes, which constitute the largest group of synthetic colorants, frequently involves intermediates derived from naphthalenedisulfonic acids. jbiochemtech.com The general process involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound, such as an aminonaphthol derivative. cuhk.edu.hk

Derivatives of this compound, like 4-Amino-5-hydroxythis compound (K-acid), are extensively used as coupling components. dyestuffintermediates.com For instance, K-acid is a key building block for numerous reactive dyes. dyestuffintermediates.com Reactive dyes are a class of colored organic substances that form a covalent bond with the substrate they are applied to, leading to excellent color fastness. nih.govresearchgate.net

A typical synthesis pathway involves:

Diazotization : An aromatic amine is treated with sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. cuhk.edu.hknih.gov

Coupling : The resulting diazonium salt is then reacted with a coupling component, such as K-acid or its derivatives. jbiochemtech.comnih.gov This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color. jbiochemtech.com

For example, a reactive dye can be synthesized by first condensing an intermediate like 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid with a reactive group carrier like 2,4,6-Trichloro-1,3,5-triazine, and then coupling it with a diazotized amine. dyestuffintermediates.com The table below lists examples of reactive dyes synthesized using aminonaphthalenesulfonic acid intermediates.

| Dye Name | Intermediate Used |

| Reactive Red 2 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid dyestuffintermediates.com |

| Reactive Red 24 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid dyestuffintermediates.com |

| Reactive Red 31 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid dyestuffintermediates.com |

| C.I. Food Black 1 | 4-Acetamido-5-hydroxythis compound Current time information in Bangalore, IN. |

| Trisodium 4-{[5-chloro-2-(methanesulfonyl)-6-methylpyrimidin-4-yl]amino}-5-hydroxy-6-[(2-sulfonatophenyl)diazenyl]naphthalene-1,7-disulfonate | 1,7-Naphthalenedisulfonic acid derivative epa.gov |

Dispersing Agent Functionality in Dye Formulations

While not used directly as a dispersing agent, this compound is a monomer for producing highly effective dispersing agents. These are typically sodium salts of sulfonated naphthalene-formaldehyde condensates (SNF). ligninchina.commyskinrecipes.comchinalignin.com These polymeric surfactants are crucial in the dyeing industry to ensure that insoluble or sparingly soluble dyes, such as disperse dyes, are kept in a fine, stable dispersion in the dye bath. ligninchina.comchemanol.com

The manufacturing process involves the sulfonation of naphthalene (B1677914) followed by condensation with formaldehyde (B43269). google.com The resulting polymer has excellent dispersing properties and colloidal protection capabilities. ligninchina.com It is resistant to acid, alkali, and hard water, making it a versatile additive in various dyeing processes, including for vat, reactive, and acid dyes. ligninchina.comchemanol.com The primary function of these agents is to prevent the agglomeration of dye particles, which ensures even color application and better penetration into textile fibers. myskinrecipes.com

Precursors in the Synthesis of Complex Organic Molecules

The reactivity of the naphthalene core and its functional groups makes this compound and its derivatives valuable precursors for a variety of complex organic molecules beyond the realm of dyes. For example, fusion of naphthalenedisulfonic acids with sodium hydroxide (B78521) is a classic industrial method to produce dihydroxynaphthalenes, which are themselves important intermediates. wikipedia.orgchemicalbook.com

Furthermore, derivatives such as 4-Amino-5-hydroxythis compound serve as starting materials in the synthesis of certain pharmaceutical compounds. The presence of multiple reactive sites—amino, hydroxyl, and sulfonic acid groups—allows for sequential, site-selective reactions to build molecular complexity. For instance, the amino group can undergo acylation, the hydroxyl group can be oxidized, and the sulfonic acid groups can be involved in substitution reactions. This versatility makes it a key building block in synthetic organic chemistry.

Utilization in Specialty Chemical Manufacturing

The application of this compound extends to the manufacturing of various specialty chemicals. Its derivatives are used in the production of optical brighteners, which are chemical compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, making materials appear whiter.

The production of naphthalene sulfonate formaldehyde condensates is another significant application in specialty chemical manufacturing. chinalignin.comgoogle.com These polymers are not only used as dye dispersants but also as high-performance superplasticizers in concrete formulations, where they improve workability and strength by reducing the amount of water needed. chinalignin.comchemanol.comwikipedia.org

Supramolecular Chemistry and Self-Assembly Phenomena

The structure of naphthalenedisulfonic acids, with their rigid aromatic platforms and anionic sulfonate groups, makes them interesting candidates for studies in supramolecular chemistry. These molecules can participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, to form well-ordered, large-scale assemblies. researchgate.netacs.orgacs.org

Research on related sulfonated naphthalenes has shown that they can act as gelators, forming supramolecular gels in various solvents. acs.orgacs.org The self-assembly is driven by a combination of hydrogen bonding between the sulfonic acid groups and π–π stacking of the naphthalene rings. acs.org These interactions lead to the formation of fibrous networks that immobilize the solvent, resulting in a gel. The specific arrangement and strength of these interactions can be influenced by factors such as pH and solvent polarity. acs.org

Electrostatic Interactions with Cationic Polymers and Metal-Organic Frameworks

The anionic nature of the two sulfonate groups on the this compound molecule facilitates strong electrostatic interactions with positively charged species. This property is particularly relevant in its interaction with cationic polymers. The negatively charged sulfonate groups can act as binding sites for the cationic segments of polymers, leading to the formation of polyelectrolyte complexes. nih.govnih.gov These interactions are fundamental in applications such as the design of drug delivery systems and the formulation of adhesives that function in high ionic strength environments like seawater. nih.govnih.gov The aromatic naphthalene core can further enhance binding through cation-π interactions, which can stabilize the electrostatic adhesion even in saline conditions. nih.gov

In the context of Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands, naphthalene-based ligands are widely used. While naphthalene dicarboxylic acids are more common linkers for MOF synthesis, sulfonated naphthalenes can also be incorporated. nih.govresearchgate.netresearchgate.net The sulfonate groups can coordinate with metal centers, contributing to the framework's structure and properties. However, specific research highlighting the use of the 1,7-disulfonic acid isomer in MOF synthesis is not as prevalent as for other isomers like the 1,5- or 2,6-isomers. nih.gov The primary role in these systems would be to act as an anionic linker, facilitating the assembly of the metal-organic structure through coordination and electrostatic forces.

Comparative Analysis with Mono-sulfonated Analogs in Supramolecular Assembly

The architecture of supramolecular assemblies is profoundly influenced by the geometry and functionality of the molecular building blocks. This compound, possessing two sulfonate groups, offers distinct advantages and different structural possibilities compared to its mono-sulfonated counterparts, such as naphthalene-1-sulfonic acid wikipedia.org or naphthalene-2-sulfonic acid. drugbank.com

The primary distinction lies in the linking capability of the molecules. Mono-sulfonated naphthalenes act as monodentate ligands or hydrogen bond acceptors, capable of forming a single primary connection point. This typically leads to the termination of a supramolecular chain or the formation of simpler, discrete assemblies. For instance, 8-anilino-1-naphthalenesulfonic acid (ANS), a mono-sulfonated derivative, is well-known for binding to hydrophobic pockets in proteins and staining peptide fibers, where its interaction is primarily based on its single sulfonate group and aromatic surface, rather than forming extended networks.

In contrast, this compound acts as a bidentate or bridging linker. The two sulfonate groups, positioned at opposite ends of the naphthalene core, can engage in hydrogen bonding or coordinate with metal ions simultaneously. This bifunctionality is crucial for constructing higher-dimensional and more complex supramolecular structures, such as one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. Studies on other naphthalenedisulfonic acid isomers, like the 1,5-isomer, have demonstrated their capacity to form extensive 3D supramolecular assemblies through hydrogen bonds with water molecules and coordination with metal cations. The sulfonate groups are noted for their ability to accept multiple hydrogen atoms, making them highly effective nodes for building robust networks.

| Feature | This compound (Disulfonated) | Naphthalene Mono-sulfonated Analogs |

| Functionality | Bidentate (Bridging Linker) | Monodentate (Terminating Linker) |

| Primary Bonding | Can form two primary interaction sites (e.g., hydrogen bonding, metal coordination). | Forms one primary interaction site. |

| Structural Complexity | Facilitates the formation of extended 1D, 2D, and 3D networks. | Typically forms discrete assemblies or terminates chain growth. |

| Network Formation | Acts as a node or linker to build robust supramolecular frameworks. | Binds to surfaces or single sites within larger structures. |

| Example Application | Building block for metal-organic frameworks (MOFs) or hydrogen-bonded networks. | Fluorescent probes for protein binding sites (e.g., ANS). |

Exploration in Electroplating and Corrosion Inhibition Formulations

Organic sulfonates are recognized for their utility in electroplating and corrosion inhibition formulations, where they can function as surfactants, charge carriers, grain refiners, and protective film formers. While specific research detailing the performance of this compound is limited, the properties of the broader class of naphthalenesulfonic acids suggest its potential in these technological domains.

In electroplating, additives are crucial for controlling the morphology, brightness, and internal stress of the deposited metal layer. Naphthalenesulfonic acid derivatives, particularly when condensed with formaldehyde, are used in electroless nickel plating solutions. These additives help to prevent the formation of pits and can improve the appearance and homogeneity of the plated film. The role of the sulfonate is to modify the electrochemical double layer at the cathode surface, influencing the kinetics of metal deposition and promoting a more uniform and fine-grained crystal structure. The naphthalene core provides a larger, adsorbable organic moiety that contributes to this surface-modifying effect.

As corrosion inhibitors, organic compounds with heteroatoms (like sulfur and oxygen in the sulfonate group) and aromatic rings can effectively protect metals from aggressive environments. The mechanism typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the cathodic and/or anodic reactions of the corrosion process. The sulfonate groups can facilitate strong adsorption onto a positively charged metal surface, while the flat naphthalene ring can lie on the surface, creating a dense, hydrophobic film. While direct studies on this compound as a primary corrosion inhibitor are not prominent in available literature, related compounds like benzotriazole (B28993) are well-known copper corrosion inhibitors. riwa-maas.org Notably, this compound has been identified as a substance present in industrial wastewater, indicating its use in processes where such inhibitors are common. riwa-maas.orgriwa-maas.org

| Application | Potential Function of this compound | Resulting Benefit |

| Electroplating | Wetting Agent / Surfactant | Reduces surface tension of the bath for uniform coverage. |

| Grain Refiner | Promotes the formation of a fine, bright, and smooth deposit. | |

| Stress Reliever | Reduces internal stress in the plated layer, preventing cracks. | |

| Carrier for Brighteners | Helps solubilize and transport other organic additives to the cathode. | |

| Corrosion Inhibition | Film-Forming Adsorbent | Creates a physical barrier on the metal surface against corrosive species. |

| Anodic/Cathodic Inhibitor | Slows the electrochemical reactions responsible for corrosion. |

Integration into Polymer Science and Functional Material Development

This compound and its derivatives are significant building blocks in polymer science, particularly in the synthesis of functional materials like dyes and pigments. epa.gov The presence of two sulfonic acid groups imparts high water solubility, a critical property for application in textile dyeing and printing inks.

The most prominent application is as a key intermediate in the manufacture of azo dyes. For example, 2-Amino-5-hydroxythis compound is a crucial coupling component used to produce a wide range of reactive dyes for cotton and other fibers. justia.com The this compound backbone forms an integral part of the dye's chromophore—the light-absorbing region of the molecule—while the sulfonic acid groups act as "handles" that anchor the dye to the substrate and ensure its solubility in aqueous dye baths. A complex dye, Acid Black 1, incorporates the 4-acetamido-5-hydroxy-naphthalene-1,7-disulfonic acid moiety in its structure. solubilityofthings.com

Beyond dyes, this compound is mentioned in patent literature in the context of polymer compositions. For instance, it has been listed as a component in curable compositions involving bisphenol A polycarbonate polymers, suggesting a role as a modifier or catalyst in polymerization or crosslinking processes. google.com Furthermore, copper complexes of dyes derived from this compound are noted, indicating its use in creating metallized dyes with enhanced lightfastness and color properties. iaeg.com The condensation of naphthalenesulfonic acids with formaldehyde can also produce polymeric surfactants and dispersants. While naphthalene-2-sulfonic acid is more commonly cited for this, the principle applies to disulfonic acids as well, where they can be used to create water-soluble resins and polymers.

| Application Area | Specific Role of this compound Moiety | Example Compound/Material | Reference |

| Azo Dyes | Coupling Component Intermediate | 2-Amino-5-hydroxythis compound | justia.com |

| Chromophore Backbone | Acid Black 1 | solubilityofthings.com | |

| Reactive Dyes | Solubilizing and Anchoring Group | Fiber-reactive azo dyes | google.com |

| Polymer Compositions | Component in Curable Formulations | Bisphenol A Polycarbonate Compositions | google.com |

| Metallized Dyes | Ligand for Metal Complexation | Copper complex of a this compound derivative | iaeg.com |

Complexation Chemistry and Metal Ion Interactions

Coordination Behavior with Transition and Lanthanide Metal Ions

The coordination of naphthalene-1,7-disulfonic acid with transition and lanthanide metal ions is a nuanced process. While direct, comprehensive studies on this specific isomer are limited, the behavior of other naphthalenedisulfonate isomers and related ligands offers a predictive framework. For instance, studies on lanthanide complexes with 5,7-disulfonate-1,4-naphthalenedicarboxylic acid reveal that the sulfonate groups, in conjunction with carboxylate moieties, play a crucial role in the formation of stable, three-dimensional frameworks. nih.gov These findings suggest that the sulfonate groups of this compound are indeed capable of participating in the coordination sphere of lanthanide ions.

The geometry of the resulting metal complexes is expected to be diverse, influenced by the coordination preferences of the specific metal ion and the steric constraints imposed by the naphthalene (B1677914) backbone.

The two sulfonic acid groups are the primary drivers of the binding affinity and stability of complexes formed with this compound. These anionic groups provide strong electrostatic attraction for positively charged metal ions. The stability of the resulting complexes is a function of several factors, including the charge density of the metal ion and the chelation effect.

The positioning of the sulfonate groups at the 1 and 7 positions of the naphthalene ring is critical. This specific arrangement dictates the potential for the ligand to act as a chelating agent, where both sulfonate groups would bind to the same metal ion, thereby significantly enhancing the stability of the complex. The formation of such a chelate ring would be entropically favored.

The use of dye probes is a common technique to study the kinetics of complex formation, particularly with lanthanide ions. These methods rely on changes in the spectroscopic properties (e.g., fluorescence) of the dye upon interaction with the metal ion or the metal-ligand complex. Such studies could provide valuable data on the rates of formation and dissociation of naphthalene-1,7-disulfonate complexes.

Ligand Displacement Techniques in Complexation Kinetics Research

Ligand displacement reactions are a powerful tool for investigating the kinetics and thermodynamics of complex formation. In this technique, a pre-formed complex is reacted with a competing ligand, and the rate at which the original ligand is displaced is monitored. This approach can provide insights into the relative stabilities of different complexes and the mechanisms of ligand exchange.

While no specific studies employing ligand displacement techniques for this compound complexes were found, this methodology would be highly applicable. For instance, by reacting a complex of naphthalene-1,7-disulfonate with a well-characterized chelating agent, one could determine the kinetic lability of the complex and its thermodynamic stability relative to the competing ligand.

Chelating Agent Properties of Naphthalene Disulfonate Derivatives

Naphthalenedisulfonate derivatives, in general, are recognized for their potential as chelating agents. pmci.in The ability of a molecule to act as a chelating agent is dependent on the presence of at least two donor groups that can bind to a single metal ion, forming a stable ring structure. In the case of this compound, the two sulfonate groups are positioned in a way that could allow for chelation, although the flexibility of the naphthalene backbone will influence the stability of the resulting chelate ring.

The effectiveness of naphthalene-1,7-disulfonate as a chelating agent would be dependent on the size and coordination geometry of the target metal ion. The formation of a stable chelate would enhance the sequestration of the metal ion from a solution, a property that is valuable in various applications, including water treatment and analytical chemistry.

Analytical and Separation Science Applications

Derivatization for Enhanced Detection and Electrophoretic Separation

Derivatization is a chemical process that transforms a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, this is often done to enhance the detectability of an analyte or to improve its separation from other components in a mixture. Naphthalenesulfonic acids, due to their fluorescent properties, are employed as derivatizing agents.

While direct research on Naphthalene-1,7-disulfonic acid for this specific application is limited, a closely related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is widely used for fluorescently labeling carbohydrates for analysis by capillary electrophoresis (CE). This process, known as fluorophore-assisted carbohydrate electrophoresis (FACE), involves the reductive amination of the sugar's reducing end with the fluorescent tag. The sulfonic acid groups on the tag impart a negative charge to the sugar derivatives, allowing them to migrate in an electric field. nih.gov This enables high-resolution separation of monosaccharides and oligosaccharides with enhanced sensitivity, detectable by UV or laser-induced fluorescence detectors. nih.gov The principle of using a charged, fluorescent naphthalene-based compound to tag and separate sugars in CE is a well-established technique.

Precolumn derivatization is a technique used in liquid chromatography to improve the detection and separation of analytes before they enter the chromatographic column. nih.govacademicjournals.org While specific examples using this compound for labeling organic acids are not prominent in the reviewed literature, other naphthalene-based reagents are commonly used for this purpose. For instance, naphthalene-2,3-dicarboxyaldehyde (NDA) is a reagent used to derivatize primary amines and amino acids, enhancing their fluorescence for detection by High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This general principle of using a fluorescent naphthalene-based molecule to tag analytes for enhanced detection is a common strategy in chromatography. academicjournals.orgnih.gov

Chromatographic Techniques for Trace Analysis (e.g., HPLC with Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a powerful analytical technique for detecting and quantifying substances at very low concentrations. researchgate.netoup.com Naphthalenesulfonic acids, including various isomers of naphthalenedisulfonic acid, are well-suited for this method due to their intrinsic fluorescence. researchgate.net This allows for their detection at parts-per-trillion levels. stanford.edu The technique is robust and can be adapted for the simultaneous determination of multiple naphthalenesulfonate isomers in complex matrices like highly saline geothermal brines. researchgate.netoup.com

| Parameter | Value/Condition |

| Analytical Technique | HPLC with Fluorescence Detection |

| Analytes | Naphthalenesulfonates |

| Detection Limit | Approx. 200-500 parts per trillion stanford.edu |

| Application | Trace analysis in geothermal fluids researchgate.netoup.com |

Applications as Reference Standards in Spectrometric Calibrations

While not extensively documented as a primary reference standard, the well-defined chemical and physical properties of naphthalenedisulfonic acids, including the 1,7-isomer, lend them to potential use as reference materials in spectrometric calibrations. The National Institute of Standards and Technology (NIST) provides reference data, such as the UV/Visible spectrum, for the disodium (B8443419) salt of this compound, which is essential for its use as a standard. nist.gov In HPLC analysis, known concentrations of these compounds are used to create calibration curves for quantifying their presence in unknown samples.

Use as Geothermal Tracers in Hydrogeological Investigations

One of the most significant applications of naphthalenedisulfonic acids is their use as tracers in geothermal reservoirs to monitor the movement of injected fluids. stanford.eduresearchgate.net These compounds are chosen for this purpose due to a combination of desirable properties:

High Thermal Stability: They can withstand the high temperatures found in geothermal systems, with some isomers being stable up to 340°C. stanford.eduresearchgate.net

Excellent Detectability: Their fluorescent nature allows for detection at very low concentrations using HPLC with fluorescence detection. researchgate.netstanford.edu

Low Adsorption: They tend not to interact significantly with the rock formations in the reservoir. researchgate.netresearchgate.net

Environmental Safety: They are considered environmentally benign. stanford.eduresearchgate.net

Different isomers of naphthalenedisulfonic and trisulfonic acids have been successfully used in tracer tests at various geothermal fields worldwide, including Dixie Valley in the USA, Ohaaki in New Zealand, and Awibengkok in Indonesia. stanford.edustanford.edu These tests provide crucial information about fluid flow paths, velocities, and connectivity between injection and production wells. researchgate.netstanford.edu

| Tracer Compound Isomer | Geothermal Field Location | Key Finding |

| 1,5-Naphthalene disulfonate | Ohaaki, New Zealand | Successful in tracing injection-production flow patterns. stanford.eduresearchgate.net |

| 1,3,6-Naphthalene trisulfonate | Awibengkok, Indonesia | Tracer returns observed in two production wells. stanford.edu |

| 2,6-Naphthalene disulfonic acid | Raft River, USA | Used to study flow pathways between injection and production wells. inl.gov |

| 2,7-Naphthalene disulfonic acid | Awibengkok, Indonesia | Used in conjunction with other isomers for multi-tracer tests. stanford.edu |

Environmental Behavior and Degradation Studies

Biodegradation Pathways and Environmental Persistence

Naphthalenedisulfonic acids are known to be relatively polar but are resistant to biodegradation. frontiersin.orgnih.gov The persistence of these sulfonated aromatic pollutants is a significant environmental concern as they can pass through conventional water treatment plants. nih.govnih.gov However, specific microbial communities have demonstrated the ability to degrade these compounds, albeit often slowly. The enzymes responsible for the degradation of unsubstituted naphthalene (B1677914) have been shown to also participate in the metabolism of naphthalene sulfonates. frontiersin.orgnih.gov

The use of mixed microbial consortia has proven effective for the complete degradation of certain naphthalenesulfonic acid derivatives. frontiersin.org While individual bacterial species can metabolize these compounds, bacterial consortia often exhibit enhanced degradation capabilities due to complementary catabolic pathways. researchgate.netfrontiersin.org For instance, a Moraxella sp. isolated from industrial sewage was shown to degrade naphthalene-2,6-disulfonic acid (2,6-NDS) and could be adapted to grow on naphthalene-1,6-disulfonic acid. researchgate.netnih.gov The initial step in the aerobic degradation by bacteria such as Pseudomonas spp. involves a multicomponent dioxygenase enzyme that oxidizes one of the aromatic rings. frontiersin.orgnih.gov This enzymatic attack initiates the breakdown process.

The general pathway for the aerobic degradation of naphthalenedisulfonic acids by bacteria involves several key steps:

Initial Dioxygenation: The process begins with a regioselective 1,2-dioxygenation of the sulfonated aromatic ring. researchgate.netnih.gov This is an enzymatic hydroxylation that introduces two hydroxyl groups onto the ring bearing a sulfonate group. frontiersin.orgnih.gov

Desulfonation: The introduction of the hydroxyl groups leads to the formation of an unstable diol, which spontaneously eliminates the sulfite (B76179) group to yield a dihydroxynaphthalene compound, such as 1,2-dihydroxynaphthalene. frontiersin.org This desulfonation step is crucial for breaking down the sulfonated aromatic structure.

Ring Cleavage: The resulting 1,2-dihydroxynaphthalene is then catabolized through established naphthalene degradation pathways, typically proceeding via either the catechol or gentisate route before entering the central carbon pathway. frontiersin.org

During the biodegradation of naphthalenedisulfonic acids, several intermediate compounds are formed. The degradation of isomers like 2,6-NDS and 1,6-NDS by Moraxella sp. proceeds through catabolism to 5-sulfosalicylic acid (5SS). researchgate.netnih.gov This intermediate can be further utilized by the microbe as a sole carbon source. researchgate.netnih.gov

The pathway continues with the hydroxylation of 5-sulfosalicylic acid by the enzyme salicylate-5-hydroxylase, which generates gentisic acid (gentisate). frontiersin.orgnih.gov Gentisate is a key intermediate that can then be processed by gentisate 1,2-dioxygenase, allowing the products to enter the central carbon metabolism of the microorganism. researchgate.netfrontiersin.orgnih.govnih.gov While intermediates like 5SS and gentisate are biodegradable, the degradation of complex aromatic structures can sometimes lead to the formation of more recalcitrant byproducts. In the degradation of other complex aromatic pollutants, the breakdown of benzene (B151609) and naphthalene rings can result in the formation of short-chain carboxylic acids, such as acetic, oxalic, or maleic acid, which are more resistant to further microbial or oxidative action. researchgate.net

| Step | Process | Key Intermediates | Enzymes Involved | Fate |

|---|---|---|---|---|

| 1 | Initial Attack | Dihydro diol | Naphthalene Dioxygenase (NDO) | Spontaneous elimination of sulfite group. frontiersin.org |

| 2 | Desulfonation & Catabolism | 5-Sulfosalicylic Acid (5SS) | - | Serves as a carbon source for microbes. researchgate.netnih.gov |

| 3 | Second Desulfonation | Gentisic Acid | Salicylate-5-Hydroxylase | Further degradation via ring cleavage. frontiersin.orgnih.gov |

| 4 | Ring Cleavage | - | Gentisate 1,2-Dioxygenase | Enters central carbon pathway. researchgate.netfrontiersin.orgnih.gov |

| 5 | Potential End Products | Short-chain carboxylic acids (e.g., oxalic, maleic acid) | - | May exhibit recalcitrance to further degradation. researchgate.net |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Due to the limited biodegradability of naphthalenedisulfonic acids, Advanced Oxidation Processes (AOPs) are employed as alternative or supplementary treatment methods for their removal from water. researchgate.net These processes utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down persistent organic pollutants. Studies on naphthalene-1,5-disulfonic acid (1,5-NDSA) have compared different AOPs, including ozonation and electron beam irradiation, to assess their effectiveness in mineralization and decomposition. researchgate.net

Ozonation is an effective AOP for removing Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) from aqueous solutions containing naphthalenesulfonic acids. nih.govresearchgate.net The reaction of ozone with these compounds can proceed through two mechanisms: a direct reaction with the ozone molecule, which involves a 1,3-dipolar cycloaddition to the aromatic rings, or an indirect reaction mediated by hydroxyl radicals. researchgate.net The reactivity of NSAs towards ozone significantly decreases as the number of sulfonic groups on the aromatic ring increases. researchgate.net

Studies on a range of NSAs have shown that ozonation can effectively reduce COD and TOC, with an average ozone consumption of 3.0 mg O₃ per mg of initial TOC required to achieve good biodegradability. nih.govresearchgate.net The process leads to the formation of more oxidized organic acids and the release of sulfate (B86663) ions into the solution. researchgate.net While ozonation can degrade a high percentage of parent compounds (55% to 98% for some organics), the resulting byproducts may still exhibit toxicity, suggesting that a combined treatment approach, such as ozonation followed by biological treatment, may be necessary for complete detoxification. nih.gov

Electron beam irradiation is another powerful AOP for treating water contaminated with persistent organic pollutants. nih.govnih.gov This technology uses high-energy electrons to generate a variety of reactive species in water, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H), which then decompose the target contaminants. osti.gov Research comparing different AOPs for the treatment of aqueous naphthalene-1,5-disulfonic acid found that single electron beam irradiation was the most efficient process for the mineralization of the organic carbon. researchgate.net

The process can achieve high removal efficiencies; for example, an electron beam dose of 7 kGy has been shown to remove 98-99% of various antibiotics in aqueous solutions. nih.govnih.gov The decomposition of naphthalene compounds by electron beam treatment in the presence of water is significantly more efficient than in dry conditions, indicating the critical role of water-derived radicals in the oxidative de-aromatization process. osti.gov The byproducts of this process typically include compounds with a single aromatic ring and oxygen atoms, as well as carbon dioxide. osti.gov

| AOP Method | Mechanism | Effectiveness on NSAs | Byproducts |

|---|---|---|---|

| Ozonation | Direct reaction with O₃ and indirect reaction via •OH radicals. researchgate.net | Effectively removes COD and TOC; increases biodegradability. nih.govresearchgate.net Reactivity decreases with more sulfonate groups. researchgate.net | Highly oxidized organic acids and sulfate ions. researchgate.net |

| Electron Beam Irradiation | Generates •OH, e⁻aq, and •H radicals in water to decompose contaminants. osti.gov | Highly efficient for mineralization of organic carbon in naphthalenedisulfonic acids. researchgate.net | Single-ring aromatics, oxygenated compounds, CO₂, CO. osti.gov |

Environmental Interactions: Adsorption onto Geological Media

The fate and transport of naphthalenedisulfonic acids in the subsurface are influenced by their interaction with geological materials. Adsorption onto rock and soil surfaces can retard their movement in groundwater. The potential for adsorption of various naphthalenesulfonates, including several disulfonate isomers, has been investigated under different temperature conditions to simulate geothermal environments. researchgate.net

In a study using a continuous flow-through apparatus, a mixture of six naphthalene sulfonate tracers was passed through columns packed with either quartz or greywacke. The experiments were conducted at temperatures of 22°C, 100°C, and 250°C. The results from these preliminary studies provide insight into the adsorptive behavior of these compounds, which is essential for correctly interpreting tracer test results in geothermal reservoirs and understanding their environmental mobility. researchgate.net The low adsorption tendency suggests that these highly water-soluble compounds are likely to be mobile in many geological formations.

| Parameter | Details |

|---|---|

| Compounds Studied | 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS, 1-NSA, 2-NSA |